1,6-HEXANEDIOL

Catalog No.
S581513
CAS No.
629-11-8
M.F
C6H14O2
C6H14O2
HO(CH2)6OH
M. Wt
118.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-HEXANEDIOL

CAS Number

629-11-8

Product Name

1,6-HEXANEDIOL

IUPAC Name

hexane-1,6-diol

Molecular Formula

C6H14O2
C6H14O2
HO(CH2)6OH

Molecular Weight

118.17 g/mol

InChI

InChI=1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2

InChI Key

XXMIOPMDWAUFGU-UHFFFAOYSA-N

SMILES

C(CCCO)CCO

Solubility

Soluble in water
Soluble in alcohol; sparingly soluble in hot ether.
Solubility in water: good

Synonyms

1,6-hexanediol, hexamethylene glycol, hexamethyleneglycol

Canonical SMILES

C(CCCO)CCO

Studying Biomolecular Condensates

Biomolecular condensates are dense, liquid-like assemblies of biomolecules within cells. These transient structures play crucial roles in diverse cellular processes, and understanding their behavior is vital. Hexane-1,6-diol acts as a research tool to probe the properties of these condensates.

Studies have shown that hexane-1,6-diol disrupts weak hydrophobic interactions between proteins or proteins and RNA, which are key players in maintaining the liquid state of these condensates []. It can dissolve liquid condensates but not solid ones, enabling researchers to differentiate between these condensate types []. This ability helps scientists investigate the physical properties of condensates and understand their formation and dissolution mechanisms.

Potential Applications in Drug Discovery

Hexane-1,6-diol is listed in the DrugBank database, a comprehensive resource for drug and drug target information []. While not currently approved as a drug, research suggests it might interact with the glucocorticoid receptor, a vital protein involved in various physiological processes []. However, further investigation is needed to explore its potential therapeutic applications.

1,6-Hexanediol is a six-carbon aliphatic diol with the chemical formula C6H14O2\text{C}_6\text{H}_{14}\text{O}_2 and is commonly represented as HO(CH₂)₆OH. This compound exists as a colorless, viscous liquid that is hygroscopic and has a slightly sweet odor. It is primarily utilized as a building block in the synthesis of polymers, plasticizers, and various chemical intermediates.

  • Safety Data Sheet (SDS): Always consult the SDS for specific safety information on handling, storage, and disposal.

  • Hydrogenation: It can be synthesized through the catalytic hydrogenation of adipic acid or its esters under high pressure of hydrogen gas, yielding 1,6-hexanediol with selectivity rates around 59% under optimal conditions .
  • Oxidation: At elevated temperatures, 1,6-hexanediol can undergo oxidation and cyclization reactions when treated with copper-chromium catalysts, leading to the formation of cyclic compounds .
  • Polymerization: It can react with isocyanates to form polyurethanes or with diacids to create polyesters, showcasing its versatility as a monomer in polymer chemistry.

1,6-Hexanediol exhibits notable biological interactions. In vitro studies indicate that it significantly impairs the activity of kinases and phosphatases, critical enzymes in cellular signaling pathways. At concentrations commonly used in laboratory settings (5-10%), it can virtually inactivate these enzymes . This property has implications for research involving liquid-liquid phase separation, where 1,6-hexanediol is often employed to manipulate protein condensates.

The synthesis of 1,6-hexanediol can be achieved through various methods:

  • Catalytic Hydrogenation: The most common industrial method involves hydrogenating adipic acid or its derivatives using metal catalysts (e.g., iridium-rhenium) under high pressure .
  • Biocatalytic Processes: Recent advancements have introduced biocatalytic methods that utilize engineered Escherichia coli consortia to convert cyclohexane into 1,6-hexanediol under mild conditions .
  • From HMF: Another innovative approach involves synthesizing 1,6-hexanediol from 5-hydroxymethylfurfural using double-layered catalysts in fixed-bed reactors .

1,6-Hexanediol finds applications across various industries:

  • Polymer Production: It is widely used as a precursor for polyurethanes and polyesters.
  • Plasticizers: Employed in the formulation of flexible plastics.
  • Coatings and Adhesives: Utilized for its properties that enhance film formation and adhesion.
  • Cosmetics and Personal Care Products: Acts as a humectant and solvent.

Research indicates that 1,6-hexanediol interacts adversely with several biochemical pathways. Its ability to inhibit kinase activity raises concerns regarding its use in studies related to protein phosphorylation and cellular signaling. Specifically, it was found to diminish the activity of cyclin-dependent kinases significantly at low concentrations . This highlights the need for careful consideration when using 1,6-hexanediol in experimental setups involving enzyme activity.

Several compounds share structural similarities with 1,6-hexanediol. Below is a comparison highlighting their uniqueness:

CompoundStructureKey Features
1,4-ButanediolHO(CH₂)₄OHShorter chain; used in plastics and solvents.
Ethylene GlycolHO(CH₂)₂OHCommon antifreeze; lower molecular weight.
Propylene GlycolHO(CH(CH₃)CH₂)OHUsed as a food additive; non-toxic properties.
Hexane-1,2-diolHO(CH₂)₂CH(OH)(CH₂)₂OHDiol with hydroxyl groups on adjacent carbons; less common.

Each compound has distinct properties and applications that differentiate it from 1,6-hexanediol. For instance, while ethylene glycol is primarily used in antifreeze formulations due to its lower freezing point, 1,6-hexanediol is favored for polymer synthesis due to its longer carbon chain and functional groups.

Physical Description

Other Solid; Liquid, Other Solid
Colorless or white, hygroscopic solid; [CHEMINFO]
COLOURLESS CRYSTALS.

Color/Form

Crystalline needles

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

118.099379685 g/mol

Monoisotopic Mass

118.099379685 g/mol

Boiling Point

208 °C

Flash Point

101 °C
102 °C (216 °F) - closed cup

Heavy Atom Count

8

Vapor Density

4.07 (Air = 1)
Relative vapor density (air = 1): 4.1

Density

0.967 g/cu cm at 25 °C
Density: 0.953 g/cm cu at 50 °C
0.96 g/cm³

LogP

log Kow = 0.76 at 25 °C (est)
-0.11

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

41.5 °C
42.8 °C

UNII

ZIA319275I

Related CAS

31762-63-7
27236-13-1

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 4522 of 4565 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: 1,6-Hexanediol is a crystalline, needle-like solid. It is very soluble in water. USE: 1,6-Hexanediol is an important commercial chemical. It is used to make other chemicals, in the production of nylon, in gasoline refining and as a plasticizer. EXPOSURE: Workers that use 1,6-hexanediol may breathe in vapors or have direct skin contact. The general population is not likely to be exposed to 1,6-hexanediol. If 1,6-hexanediol is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move quickly through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Data on the potential for 1,6-hexanediol to produce toxic effects in humans were not available. 1,6-Hexanediol is a mild eye irritant in laboratory animals. It did not produce skin irritation or allergic skin reactions following direct skin exposure. Death occurred in some laboratory animals following exposure to a very high oral dose. No toxic effects were observed following ingestion of a moderate dose over time. No toxic effects were observed in laboratory animals that exposed to very high levels in the air or on the skin for 8 hours. No evidence of infertility, abortion, or birth defects were observed following exposure moderate oral doses before and during pregnancy. Data on the potential for 1,6-hexanediol to cause cancer in laboratory animals were not available. The potential for 1,6-hexanediol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.0005 [mmHg]
0.0005 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.007

Impurities

... Impurities are various diols and epsilon-caprolactone as well as traces of water.

Other CAS

629-11-8
55231-29-3

Metabolism Metabolites

There are no detailed studies with respect to toxicokinetics or metabolism. However, based on the structure and shown after oral application to rabbits, oxidation of both alcohol-groups resulting in the formation of adipic acid was observed.

Wikipedia

1,6-hexanediol

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Methods of Manufacturing

1,6-Hexanediol is produced industrially by the catalytic hydrogenation of adipic acid or of its esters. Mixtures of dicarboxylic acids and hydroxycarboxylic acids with C6 components formed in other processes (e.g., in cyclohexane oxidation) also can be used. Esterification of "distillation heavies" with lower alcohols is ofter carried out before hydrogenation.
Hydrogenation of dimethyl adipate over Raney-promoted copper chromite at 200 °C and 10 MPa produces 1,6-hexanediol.

General Manufacturing Information

Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Transportation Equipment Manufacturing
Plastics Material and Resin Manufacturing
1,6-Hexanediol: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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